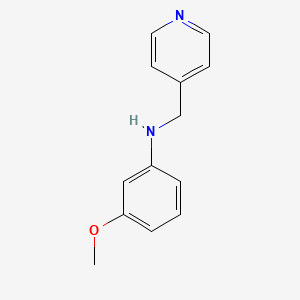![molecular formula C11H13NO2 B7451756 N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide, also known as HPPPE, is a compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in a variety of applications, including as a reagent in chemical synthesis and as a tool for studying biological systems.
Mécanisme D'action
The mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide is not fully understood, but it is believed to involve the interaction of the compound with various biological molecules, including enzymes and proteins. N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to bind to certain enzymes and alter their activity, suggesting that it may have potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can alter enzyme activity, inhibit protein-protein interactions, and induce apoptosis in certain cell types. Additionally, N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to have anti-inflammatory and antioxidant properties, suggesting that it may have potential as a therapeutic agent for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide in lab experiments is its unique properties, which make it useful for a variety of applications. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide. One area of interest is the development of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide and its potential applications in chemical synthesis and biological research.
Méthodes De Synthèse
The synthesis of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide can be achieved through a multi-step process involving the reaction of various starting materials. One such method involves the reaction of 2-phenylpropene with (R)-glycidol in the presence of a catalyst to yield N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide.
Applications De Recherche Scientifique
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been studied for its potential use in a variety of scientific research applications. One such application is in the field of chemical synthesis, where it can be used as a reagent for the preparation of various compounds. Additionally, N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has been found to have potential as a tool for studying biological systems, including the study of enzyme activity and protein-protein interactions.
Propriétés
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-10(8-13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHXRRTSZQQL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

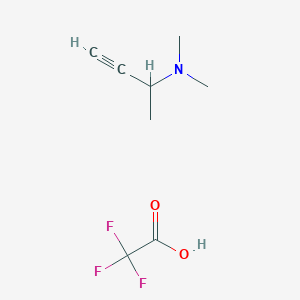
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
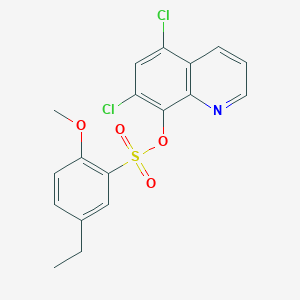
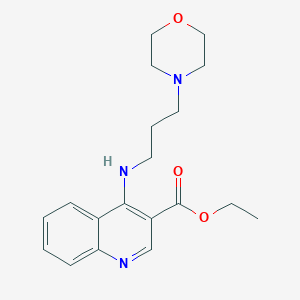
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
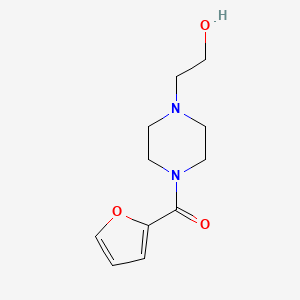
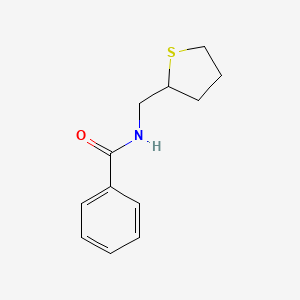


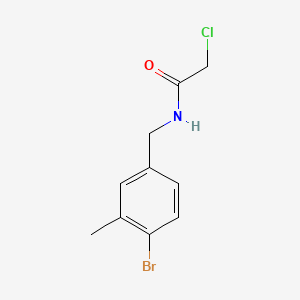
![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)

![Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
